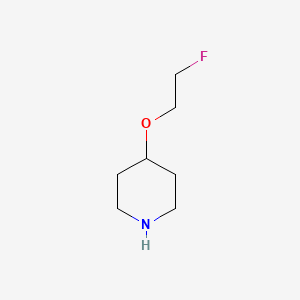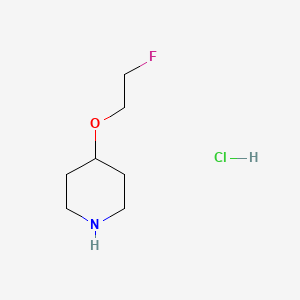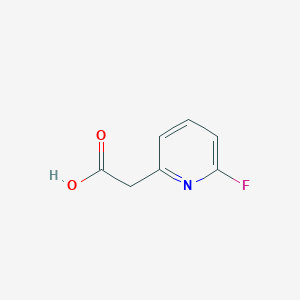
2-(6-Fluoropyridin-2-YL)acetic acid
Vue d'ensemble
Description
2-(6-Fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(6-Fluoropyridin-2-YL)acetic acid is 1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 6th position and an acetic acid group attached to the 2nd position of the ring .Physical And Chemical Properties Analysis
2-(6-Fluoropyridin-2-YL)acetic acid is a solid substance at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique
Crystallography and Herbicides : The compound, as part of a pyridine herbicide, was studied for its crystal structure, revealing a network of hydrogen bonds and weak π–π interactions, facilitating the understanding of its herbicidal mechanism (Park, Choi, Kwon, & Kim, 2016).
Biomedical Analysis : In a study exploring fluorographic detection methods, acetic acid was used as a solvent for 2,5-diphenyloxazole (PPO). This method was compared to existing procedures, highlighting the compound's role in sensitive and efficient alternative fluorographic methods (Skinner & Griswold, 1983).
Positron-Emission Tomography (PET) Imaging : 2-(6-Fluoropyridin-2-yl)acetic acid derivatives were investigated for their potential as radioligands in PET imaging, particularly for studying extrathalamic nicotinic acetylcholine receptors (Zhang & Horti, 2004).
Chemical Synthesis : The compound has been utilized in the efficient synthesis of chemical modifiers for cephalosporin antibiotics, with its structural characterization done via X-ray crystallography (Kanai et al., 1993).
Pharmaceutical Research : In pharmaceutical research, derivatives of 2-(6-Fluoropyridin-2-yl)acetic acid have been studied for their properties and potential as analgesics, anti-inflammatory agents, and intermediates for synthesis of other compounds (Salionov, 2015).
Fluorescent Labeling in Analytical Chemistry : The compound's derivative, 6-methoxy-4-quinolone, is a novel fluorophore with strong fluorescence in a wide pH range, highlighting its application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Herbicide Synthesis : Studies have shown the compound's role in the synthesis of novel fluoropicolinate herbicides, utilizing cascade cyclization techniques for potential agricultural applications (Johnson et al., 2015).
Radiopharmaceuticals : Synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine, a fluorine-18 labeled compound, demonstrated potential as a new renal PET agent for evaluating renal function, showcasing the compound's application in diagnostic imaging (Wang et al., 2019).
Chemosensors : The compound has been used in the synthesis of porphyrin-appended terpyridine, a chemosensor for cadmium, based on fluorescent enhancement. This application demonstrates its role in environmental monitoring and analytical chemistry (Luo et al., 2007).
Chromatographic Analysis : Research on the analysis of thiols by high-performance liquid chromatography (HPLC) after fluorescent prelabelling with 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid shows its utility in the sensitive detection of important biological compounds (Cavrini et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-fluoropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIOTYILFXTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-2-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




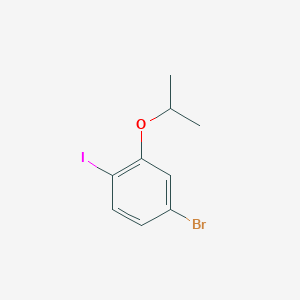
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)
![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)
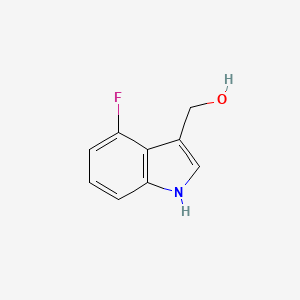
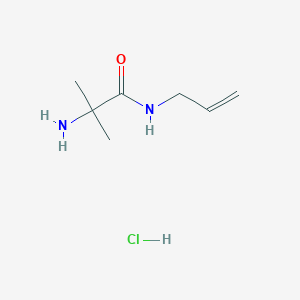
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
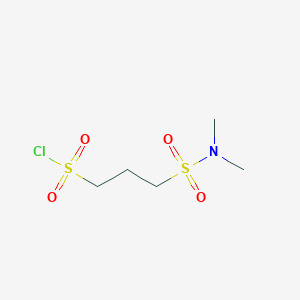
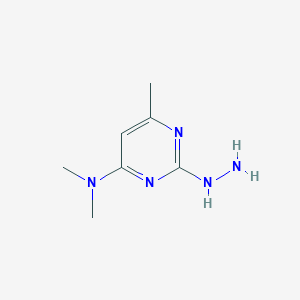
![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

